

# DDP-38003 Dihydrochloride: A Comparative Guide to its Selectivity Profile

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **DDP-38003 dihydrochloride**, a novel inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), against other clinically relevant KDM1A inhibitors. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for research and drug development purposes.

## Introduction to KDM1A/LSD1

Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By demethylating H3K4, KDM1A primarily functions as a transcriptional co-repressor. Its activity is implicated in various cellular processes, including differentiation, proliferation, and stem cell biology. Dysregulation of KDM1A has been linked to the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. **DDP-38003 dihydrochloride** is a potent, orally available inhibitor of KDM1A.[1] This guide evaluates its selectivity in comparison to other KDM1A inhibitors that have entered clinical development.

## **KDM1A/LSD1 Signaling Pathway**



The following diagram illustrates the role of KDM1A in transcriptional regulation. KDM1A is often found in complex with other proteins, such as the CoREST repressor complex, to carry out its demethylase activity on histone H3, leading to the repression of target gene expression.

**Inhibitor Action** DDP-38003 Inhibits Nucleus KDM1A/LSD1-CoREST Complex Demethylates Histone H3 Demethylates (Lys4-di-methyl) Promotes Demethylation Histone H3 Active Gene Expression (Lys4-mono-methyl) Leads to Repressed Gene Expression

KDM1A/LSD1 Signaling Pathway

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Caption: KDM1A/LSD1 removes methyl groups from H3K4, leading to gene repression.

## **Comparative Selectivity Profile**

The following table summarizes the in vitro inhibitory activity (IC50 in nM) of **DDP-38003 dihydrochloride** and a panel of other clinical-stage KDM1A/LSD1 inhibitors against KDM1A/LSD1 and key off-target enzymes, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Compound	KDM1A/LSD1 IC50 (nM)	MAO-A IC50 (nM)	MAO-B IC50 (nM)	Data Source
DDP-38003	84	>100,000	1,900	INVALID-LINK
ORY-1001 (iadademstat)	18	>100,000	>100,000	INVALID-LINK
GSK2879552	20	>100,000	2,800	INVALID-LINK
Seclidemstat (SP-2577)	13	>100,000	>100,000	INVALID-LINK
Bomedemstat (IMG-7289)	57	>100,000	1,200	INVALID-LINK
INCB059872	35	>100,000	1,500	INVALID-LINK
Pulrodemstat (CC-90011)	0.25	>10,000	>10,000	INVALID-LINK

Note: Data for DDP-38003 is from a separate study and assay conditions may differ from the comprehensive analysis of other inhibitors.

Based on the available data, DDP-38003 demonstrates potent inhibition of KDM1A/LSD1 with an IC50 of 84 nM.[1] It exhibits high selectivity against MAO-A, a key off-target, with an IC50 value greater than 100,000 nM.[1] Its selectivity over MAO-B is also notable, with an IC50 of 1,900 nM, indicating a greater than 20-fold selectivity for KDM1A.[1] When compared to other clinical-stage inhibitors, DDP-38003's potency is within the range of several other compounds, though pulrodemstat (CC-90011) appears significantly more potent in its respective assay. The



high selectivity against MAO-A is a common and desirable feature among the newer generation of KDM1A inhibitors, including ORY-1001 and seclidemstat.

## **Experimental Protocols**

A detailed methodology for a typical in vitro KDM1A/LSD1 inhibition assay is provided below. This protocol is a composite based on commonly used methods in the field.

## Biochemical KDM1A/LSD1 Inhibition Assay (Amplex Red Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human KDM1A/LSD1 enzyme.

Principle: The demethylation of a KDM1A substrate by the enzyme produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the enzyme activity.

#### Materials:

- Recombinant human KDM1A/LSD1 enzyme
- KDM1A substrate (e.g., a peptide corresponding to the N-terminus of histone H3 dimethylated at lysine 4)
- Test compound (e.g., DDP-38003 dihydrochloride)
- Amplex Red reagent
- Horseradish Peroxidase (HRP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20)
- 384-well black microplate
- Fluorescence plate reader



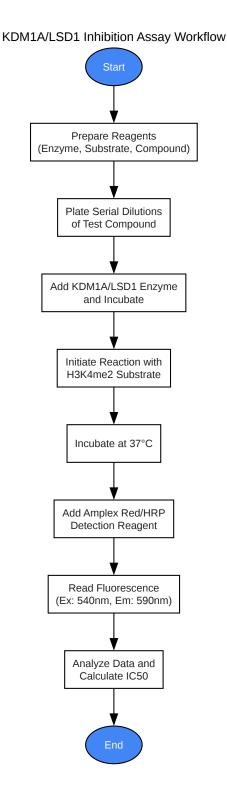
#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the KDM1A/LSD1 enzyme and the H3K4me2 peptide substrate to their final working concentrations in assay buffer.
- Assay Reaction: a. Add the test compound solution to the wells of the 384-well plate. b. Add
  the KDM1A/LSD1 enzyme solution to the wells and incubate for a pre-determined time (e.g.,
  15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic
  reaction by adding the H3K4me2 peptide substrate to the wells.
- Detection: a. After a set incubation period (e.g., 60 minutes) at 37°C, add the detection reagent containing Amplex Red and HRP to each well. b. Incubate for a further 10-15 minutes at room temperature, protected from light.
- Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
- Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Normalize the data to the positive control (enzyme and substrate, no inhibitor) and negative control (no enzyme). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Experimental Workflow**

The following diagram outlines the key steps in the KDM1A/LSD1 biochemical inhibition assay.





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Caption: Workflow for determining the IC50 of a KDM1A/LSD1 inhibitor.



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### References

- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
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